Computed Lipophilicity (XLogP3): Cyclopropyl vs. Methyl Pyridine Analog Comparison
The target compound's computed XLogP3-AA is 2.8, reflecting the lipophilic contribution of the cyclopropyl substituent on the pyridine ring [1]. By comparison, the closest commercially cataloged methyl-substituted analog, 2-(4-bromophenyl)-N-[(6-methylpyridin-3-yl)methyl]acetamide, would have a lower computed XLogP3 due to the smaller hydrophobic volume of the methyl group versus cyclopropyl . The cyclopropyl group's larger hydrophobic surface area (estimated by substituent Hansch π values: cyclopropyl ≈ +1.0 vs. methyl ≈ +0.5) results in approximately 0.5 log unit higher lipophilicity, which can translate to altered membrane permeability, plasma protein binding, and CYP450 metabolic profiles in drug discovery contexts .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 [1] |
| Comparator Or Baseline | 2-(4-bromophenyl)-N-[(6-methylpyridin-3-yl)methyl]acetamide: XLogP3 estimated 2.3 (based on fragment-based prediction; exact computed value for this comparator not publicly available) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 log units (target higher) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 [1]. Comparator value is estimated via structural fragment contribution; the comparator compound does not have a verified independent PubChem entry or measured log P. |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and target engagement for intracellular or CNS targets; however, this needs experimental validation and cannot be assumed to confer superior performance without direct comparative assay data.
- [1] PubChem. Compound Summary for CID 134161149. XLogP3-AA property value. National Center for Biotechnology Information. Accessed May 2026. View Source
